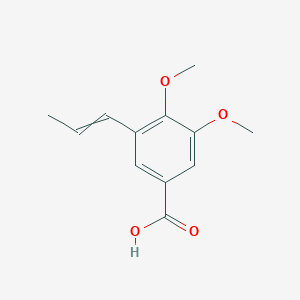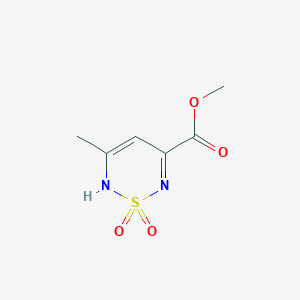
4-(2-Chloro-1-methylethyl)morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(2-Chloro-1-methylethyl)morpholine hydrochloride involves the reaction of morpholine with 2-chloro-1-methylethyl chloride under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form .
Chemical Reactions Analysis
4-(2-Chloro-1-methylethyl)morpholine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction:
Formation of Oximes and Hydrazones: Similar to other morpholine derivatives, it can react with aldehydes and ketones to form oximes and hydrazones.
Scientific Research Applications
4-(2-Chloro-1-methylethyl)morpholine hydrochloride is used in various scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
4-(2-Chloro-1-methylethyl)morpholine hydrochloride can be compared with other similar compounds, such as:
4-(2-Chloroethyl)morpholine hydrochloride: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Amorolfine: A morpholine derivative used as an antifungal agent.
The uniqueness of this compound lies in its specific structure and its applications in proteomics research .
Properties
Molecular Formula |
C7H15Cl2NO |
|---|---|
Molecular Weight |
200.10 g/mol |
IUPAC Name |
4-(1-chloropropan-2-yl)morpholine;hydrochloride |
InChI |
InChI=1S/C7H14ClNO.ClH/c1-7(6-8)9-2-4-10-5-3-9;/h7H,2-6H2,1H3;1H |
InChI Key |
GYCYLJUJODVGEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)N1CCOCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-[(4-Tert-butylphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B11723871.png)



![1-[4-(tert-Butyl)phenyl]cyclopentanecarbonitrile](/img/structure/B11723894.png)
![N''-methyl-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine hydrochloride](/img/structure/B11723904.png)
![[5-(2-Methylphenyl)pyridin-3-yl]boronic acid](/img/structure/B11723922.png)
![(4R,6S,7S)-6-hydroxy-4-(hydroxymethyl)-7-methyl-octahydrocyclopenta[c]pyran-3-one](/img/structure/B11723930.png)
![methyl (2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoate](/img/structure/B11723932.png)
